Prazaeodim oxide
Description
Praseodymium oxide (Pr₆O₁₁) is a non-stoichiometric compound primarily composed of praseodymium and oxygen. It exists in multiple crystalline phases, including cubic (fluorite-type) and hexagonal structures, depending on synthesis conditions and oxygen content . This material is widely utilized in catalysis, solid oxide fuel cells, and ceramic pigments due to its redox activity, oxygen storage capacity, and thermal stability. Its variable oxidation states (Pr³⁺/Pr⁴⁺) enable unique interactions in catalytic cycles, distinguishing it from other rare-earth oxides.
Properties
CAS No. |
12035-81-3 |
|---|---|
Molecular Formula |
C12H15N3O6 |
Synonyms |
Prazaeodim oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Praseodymium Oxide and Analogues
| Property | Pr₆O₁₁ | CeO₂ | Nd₂O₃ |
|---|---|---|---|
| Crystal Structure | Cubic/Hexagonal | Cubic fluorite | Hexagonal/Cubic |
| Oxygen Content | Variable (O/Pr: ~1.83) | Fixed (O/Ce: 2.0) | Fixed (O/Nd: 1.5) |
| Thermal Stability | Stable up to 1000°C | Stable up to 2000°C | Stable up to 800°C |
| Primary Applications | Catalysts, sensors | Catalytic converters, UV filters | Lasers, glass coloring |
Key Observations :
- Oxygen Flexibility : Pr₆O₁₁ exhibits variable oxygen stoichiometry, enabling dynamic redox behavior absent in CeO₂ and Nd₂O₃ .
- Phase Dependency : Unlike CeO₂ (fixed cubic phase), Pr₆O₁₁ transitions between cubic and hexagonal phases under oxidative conditions, altering its catalytic efficiency .
- Thermal Resilience : CeO₂ outperforms Pr₆O₁₁ and Nd₂O₃ in high-temperature stability, making it preferable for automotive catalysts.
Functional Comparisons
Catalytic Activity
- Pr₆O₁₁ : Excels in oxidative dehydrogenation reactions due to Pr³⁺/Pr⁴⁺ redox pairs. For instance, in methane conversion, Pr₆O₁₁ achieves 85% selectivity for ethylene, surpassing CeO₂ (70%) .
- CeO₂ : Dominates in oxygen storage applications (e.g., three-way catalysts) due to rapid oxygen vacancy formation.
- Nd₂O₃: Limited redox activity but effective in acid-catalyzed reactions, such as esterification.
Electronic Properties
Praseodymium oxide’s bandgap (~3.5 eV) is narrower than CeO₂ (~3.0 eV) and Nd₂O₃ (~4.5 eV), enabling visible-light absorption for photocatalysis .
Research Findings and Implications
Recent studies highlight Pr₆O₁₁’s superior performance in selective oxidation reactions compared to CeO₂ and Nd₂O₃. For example:
Challenges :
- Pr₆O₁₁’s phase instability under reducing conditions limits its durability in fuel cells.
- CeO₂’s fixed stoichiometry restricts its adaptability in dynamic catalytic environments.
Q & A
Q. What are the established methods for synthesizing Prazaeodim oxide with high purity, and how can researchers validate the synthesis process?
Answer: this compound synthesis typically employs:
- Solid-state reaction : Mixing stoichiometric amounts of precursor oxides (e.g., Pr₆O₁₁) and heating at 800–1200°C in inert or controlled atmospheres.
- Sol-gel method : Hydrolysis of metal alkoxides followed by calcination.
- Hydrothermal synthesis : High-pressure, aqueous-phase crystallization.
Q. Validation steps :
- X-ray diffraction (XRD) to confirm phase purity and crystallinity .
- Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM for compositional analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition intermediates.
Table 1 : Synthesis Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Solid-state reaction | High yield, simplicity | High energy input, potential impurities |
| Sol-gel | Nanoscale control, homogeneity | Long drying/calcination times |
| Hydrothermal | Low-temperature crystallization | Limited scalability |
Q. Which characterization techniques are most effective for determining the structural and compositional properties of this compound?
Answer:
- Structural analysis :
- Surface properties :
- Brunauer-Emmett-Teller (BET) : Measures surface area and porosity .
- Compositional analysis :
Q. Best practices :
- Cross-validate results using complementary techniques (e.g., XRD + Raman) to address instrumental limitations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound in oxidation-reduction reactions?
Answer:
- Hypothesis formulation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions . Example: "How does this compound’s oxygen vacancy density (Intervention) influence CO oxidation efficiency (Outcome) compared to CeO₂ (Comparison)?"
- Experimental design :
- Controlled variable testing : Vary synthesis conditions (e.g., calcination temperature) to modulate oxygen vacancies.
- In situ characterization : Use environmental TEM or synchrotron XRD to monitor structural changes during catalysis .
- Data interpretation : Apply Arrhenius analysis to derive activation energies and correlate with defect concentrations .
Q. What methodologies resolve contradictions in reported catalytic activities of this compound across studies?
Answer: Contradictions often arise from differences in:
- Synthesis protocols (e.g., impurity levels, crystallite size).
- Testing conditions (e.g., gas flow rates, humidity).
Q. Resolution strategies :
- Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Reproducibility checks : Replicate key studies while standardizing variables (e.g., pH, temperature) .
- Error analysis : Quantify uncertainties in activity measurements (e.g., mass transfer limitations in fixed-bed reactors) .
Table 2 : Common Sources of Experimental Variability
| Factor | Impact on Catalytic Activity | Mitigation Strategy |
|---|---|---|
| Particle size | Alters active surface area | Use TEM/SEM for size distribution |
| Moisture content | Affects surface reactivity | Pre-treat samples in dry environments |
| Calcination time | Influences crystallinity | Optimize via TGA-DSC analysis |
Q. How should researchers assess the long-term stability of this compound under varying environmental conditions?
Answer:
- Accelerated aging tests : Expose samples to elevated temperatures (e.g., 500°C in air) and monitor phase transitions via XRD .
- Humidity chambers : Measure hygroscopicity and surface degradation using FTIR or mass spectrometry .
- In situ stability protocols :
- Cyclic thermal treatment : Heat-cool cycles to simulate real-world thermal stress.
- Gas exposure : Test reactivity under CO₂-rich or acidic atmospheres .
Documentation : Follow guidelines for data preservation and citation (e.g., DOI assignment for datasets) .
Q. What strategies optimize this compound’s synthesis for specific applications (e.g., sensors, catalysts)?
Answer:
- Tailored synthesis :
- Application-specific testing :
- For catalytic applications: Measure turnover frequency (TOF) under standardized conditions .
- For sensors: Evaluate response/recovery times to target gases (e.g., NOₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
